N-(morpholin-4-ylcarbonothioyl)-4-propoxybenzamide
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Overview
Description
N~1~-(MORPHOLINOCARBOTHIOYL)-4-PROPOXYBENZAMIDE is a chemical compound that belongs to the class of benzamides It features a morpholinocarbothioyl group attached to a 4-propoxybenzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(MORPHOLINOCARBOTHIOYL)-4-PROPOXYBENZAMIDE typically involves the reaction of 4-propoxybenzoic acid with thionyl chloride to form 4-propoxybenzoyl chloride. This intermediate is then reacted with morpholine and carbon disulfide to yield the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of a solvent like dichloromethane. The reaction is typically carried out at room temperature to moderate heat.
Industrial Production Methods
Industrial production of N1-(MORPHOLINOCARBOTHIOYL)-4-PROPOXYBENZAMIDE follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-(MORPHOLINOCARBOTHIOYL)-4-PROPOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the morpholinocarbothioyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzamides and morpholinocarbothioyl derivatives.
Scientific Research Applications
N~1~-(MORPHOLINOCARBOTHIOYL)-4-PROPOXYBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N1-(MORPHOLINOCARBOTHIOYL)-4-PROPOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(MORPHOLINOCARBOTHIOYL)-4-METHOXYBENZAMIDE
- N~1~-(MORPHOLINOCARBOTHIOYL)-4-ETHOXYBENZAMIDE
- N~1~-(MORPHOLINOCARBOTHIOYL)-4-BUTOXYBENZAMIDE
Uniqueness
N~1~-(MORPHOLINOCARBOTHIOYL)-4-PROPOXYBENZAMIDE is unique due to its specific propoxy group, which can influence its chemical reactivity and biological activity. The propoxy group can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from its methoxy, ethoxy, and butoxy analogs.
Properties
Molecular Formula |
C15H20N2O3S |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-(morpholine-4-carbothioyl)-4-propoxybenzamide |
InChI |
InChI=1S/C15H20N2O3S/c1-2-9-20-13-5-3-12(4-6-13)14(18)16-15(21)17-7-10-19-11-8-17/h3-6H,2,7-11H2,1H3,(H,16,18,21) |
InChI Key |
SIPBWSNPWLGCJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)N2CCOCC2 |
Origin of Product |
United States |
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